molecular formula C16H20N2O2 B11847363 Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

Cat. No.: B11847363
M. Wt: 272.34 g/mol
InChI Key: MGZNAOMEGLBQIT-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate is a chemical compound with a complex structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by alkylation and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and pH, to optimize the efficiency and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline esters.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.

Uniqueness

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate stands out due to its unique quinoline structure, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3

InChI Key

MGZNAOMEGLBQIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C

Origin of Product

United States

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